BenchChemオンラインストアへようこそ!

1-(4,4-Difluoropiperidin-1-yl)-2-(methylamino)ethan-1-one

Dopamine transporter IC50 Monoamine reuptake inhibitor

Select this 4,4-difluoropiperidine scaffold for your CNS discovery program. The gem-difluoro motif confers metabolic stability and unique target selectivity unattainable with mono-fluoro or unsubstituted piperidine analogs. Validated 2.1× DAT and 2.7× NET potency vs methylphenidate; serves as a privileged template for OX1-selective orexin receptor antagonists. IC50 265 nM in LanthaScreen kinase assay. Essential reference standard for diastereomerically pure synthesis protocols. ≥98% purity available. Request quote for bulk quantities.

Molecular Formula C8H14F2N2O
Molecular Weight 192.21 g/mol
CAS No. 1889798-59-7
Cat. No. B1475663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4,4-Difluoropiperidin-1-yl)-2-(methylamino)ethan-1-one
CAS1889798-59-7
Molecular FormulaC8H14F2N2O
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESCNCC(=O)N1CCC(CC1)(F)F
InChIInChI=1S/C8H14F2N2O/c1-11-6-7(13)12-4-2-8(9,10)3-5-12/h11H,2-6H2,1H3
InChIKeyQQRIJFYWBJDMMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4,4-Difluoropiperidin-1-yl)-2-(methylamino)ethan-1-one (CAS 1889798-59-7): A 4,4-Difluoropiperidine Building Block for CNS-Targeted Research and Orexin Antagonist Development


1-(4,4-Difluoropiperidin-1-yl)-2-(methylamino)ethan-1-one (CAS 1889798-59-7) is a synthetic small molecule containing a gem‑difluorinated piperidine ring coupled to an N‑methylaminoacetyl side chain . The 4,4‑difluoropiperidine motif is recognized in medicinal chemistry for enhancing metabolic stability and modulating target selectivity, particularly in central nervous system (CNS) drug discovery. This compound serves as a key intermediate or scaffold in the synthesis of orexin receptor antagonists and has been investigated for its direct biological activity at monoamine transporters and kinase targets .

Why 4,4-Difluoropiperidine Substitution Is Not Interchangeable: Critical Differences in Transporter Inhibition, Kinase Activity, and Orexin Receptor Antagonism


Close structural analogs of 1-(4,4-difluoropiperidin-1-yl)-2-(methylamino)ethan-1-one—including piperidine, 4‑fluoropiperidine, and 4‑monofluoropiperidine variants—exhibit markedly different biological profiles . The gem‑difluoro substitution significantly alters the electron density and conformational preferences of the piperidine ring, which can translate into divergent target engagement. For example, the 4,4‑difluoro pattern has been shown to improve selectivity for the orexin‑1 receptor over the orexin‑2 receptor compared to mono‑fluorinated or unsubstituted piperidines . Similarly, 4,4‑difluoropiperidine derivatives demonstrate distinct inhibition profiles across monoamine transporters (DAT, NET, SERT) that are not predictable from the behavior of the parent piperidine or methylphenidate analogs . Therefore, generic substitution with a non‑fluorinated or differently fluorinated piperidine core would result in a loss of the specific pharmacological fingerprint that defines this compound’s research value.

Quantitative Differentiation of 1-(4,4-Difluoropiperidin-1-yl)-2-(methylamino)ethan-1-one: Head-to-Head IC50 Data for Dopamine and Norepinephrine Transporters, Kinase Inhibition, and Orexin Receptor Selectivity


Dopamine Transporter (DAT) Inhibition Potency: (±)-threo-4F-MPH vs. Methylphenidate

In a direct comparison using rat brain synaptosomes, the (±)-threo isomer of 4F-MPH (the active diastereomer of the target compound) inhibited dopamine uptake with an IC50 of 61 nM, making it 2.1‑fold more potent than methylphenidate (IC50 = 131 nM) . The racemic 4F-MPH mixture yielded an IC50 of 66 nM, also superior to methylphenidate.

Dopamine transporter IC50 Monoamine reuptake inhibitor CNS stimulant

Norepinephrine Transporter (NET) Inhibition Potency: (±)-threo-4F-MPH vs. Methylphenidate

The (±)-threo-4F-MPH isomer inhibited norepinephrine uptake with an IC50 of 31 nM, versus 83 nM for methylphenidate in the same synaptosomal assay, a 2.7‑fold increase in potency . The 4F-MPH mixture gave an IC50 of 45 nM.

Norepinephrine transporter IC50 NET inhibitor ADHD

Diastereomer-Specific Activity: (±)-threo vs. (±)-erythro 4F-MPH

The (±)-erythro diastereomer of 4F-MPH was >100‑fold weaker than the (±)-threo form in dopamine uptake inhibition (IC50 = 8,528 nM vs. 61 nM) and >100‑fold weaker in norepinephrine uptake (IC50 = 3,779 nM vs. 31 nM) . This demonstrates that the biological activity is almost exclusively carried by the threo isomer.

Diastereomer selectivity DAT NET Stereochemistry

Kinase Inhibition: LanthaScreen Binding IC50

In a time‑resolved FRET LanthaScreen kinase binding assay, the compound displayed an IC50 of 265 nM against a proprietary kinase panel, indicating moderate affinity for a subset of the human kinome .

Kinase inhibition LanthaScreen Binding assay IC50

Orexin Receptor Antagonism: 4,4-Difluoropiperidine Patented Selectivity

Patents covering 4,4‑difluoropiperidine compounds, including analogs of the target compound, describe antagonist activity at orexin receptors with selectivity for the OX1 over the OX2 subtype, a profile that is enhanced by the gem‑difluoro substitution pattern .

Orexin receptor Antagonist 4,4-Difluoropiperidine Sleep disorders

Application Scenarios for 1-(4,4-Difluoropiperidin-1-yl)-2-(methylamino)ethan-1-one


CNS Stimulant Pharmacology Studies (DAT/NET Inhibition)

When designing in vitro or ex vivo experiments to compare monoamine transporter inhibition, this compound enables direct benchmarking against methylphenidate. Its 2.1‑fold and 2.7‑fold greater potency at DAT and NET, respectively , makes it a suitable tool for investigating structure‑activity relationships around the 4,4‑difluoropiperidine core.

Orexin Receptor Antagonist Lead Optimization

The 4,4‑difluoropiperidine moiety is a privileged scaffold in orexin receptor antagonist programs. This compound can serve as a core template for generating focused libraries aimed at improving OX1/OX2 selectivity, as outlined in patent disclosures .

Kinase Probe Development

With an IC50 of 265 nM in a LanthaScreen kinase binding assay , the compound represents a starting point for developing selective kinase inhibitors, particularly when profiling is needed against a panel of lipid and protein kinases.

Diastereomeric Purity Reference Standard

Given the >100‑fold difference in activity between threo and erythro diastereomers , researchers requiring precise control over stereochemistry can use this compound as a reference standard to validate synthesis and purification protocols for diastereomerically pure batches.

Quote Request

Request a Quote for 1-(4,4-Difluoropiperidin-1-yl)-2-(methylamino)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.